molecular formula C10H15N3O2 B11778497 Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate

Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate

Cat. No.: B11778497
M. Wt: 209.24 g/mol
InChI Key: BPHATOSUDIDCIB-UHFFFAOYSA-N
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Description

Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a cyclopentyl group at the N1 position and a methyl acetate moiety at the C4 position. This structure combines the rigid triazole ring’s electronic properties with the steric bulk of the cyclopentyl group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-(1-cyclopentyltriazol-4-yl)acetate

InChI

InChI=1S/C10H15N3O2/c1-15-10(14)6-8-7-13(12-11-8)9-4-2-3-5-9/h7,9H,2-6H2,1H3

InChI Key

BPHATOSUDIDCIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN(N=N1)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click reaction.” This method is favored for its efficiency and high yield. The general procedure involves the reaction of an organic azide with an alkyne in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as acetonitrile (MeCN) and the addition of a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

For large-scale production, the process can be optimized by using inexpensive catalysts such as copper(I) oxide (Cu2O) without the need for additional ligands. The reaction mixture is typically stirred at room temperature, and the product is isolated by crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.

Scientific Research Applications

Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring is known to interact with various biological targets, making it a versatile scaffold for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Triazole Core

The biological and physicochemical properties of 1,2,3-triazole derivatives are highly dependent on substituents. Key analogs include:

a) Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate
  • Structure : Features a phenyl group at C4 and an oxoacetate ester at C3.
  • Properties : The phenyl group enhances π-π stacking interactions, while the oxoacetate introduces electrophilic reactivity. This compound exhibits antibacterial and antifungal activities .
b) Ethyl 2-[5-(furan-2-yl)-1H-1,2,3-triazol-4-yl]-2-hydroxyacetate
  • Structure : Substituted with a furan ring at C5 and a hydroxyacetate group.
  • Properties : The furan moiety increases solubility in polar solvents, while the hydroxy group allows hydrogen bonding.
  • Comparison : The methyl acetate group in the target compound may improve stability against hydrolysis compared to the hydroxyacetate derivative .
c) 5-(Benzylidene)-2-(2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-hydrazinyl)thiazol-4(5H)-one
  • Structure : Combines triazole with thiazole and hydrazine groups.
  • Properties : The thiazole ring introduces conjugation, enhancing UV absorption. This compound is used in photodynamic therapy research .
  • Comparison : The target compound lacks extended conjugation, limiting its optical applications but simplifying synthetic routes.

Physical and Chemical Properties

Table 1 summarizes key differences in substituents and properties:

Compound Substituents Melting Point Solubility Key Applications
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate Cyclopentyl (N1), methyl acetate (C4) Not reported Moderate in EtOAc Medicinal chemistry (inferred)
Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate Phenyl (C4), oxoacetate (C5) 203–204°C (dec.) Low in water Antimicrobial agents
Ethyl 2-(5-phenyl-2H-1,2,3-triazol-4-yl)acetate Phenyl (C5), acetate (C4) Not reported High in DMSO Organic synthesis intermediates

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